1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane
Description
1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a (4-fluoro-3-methylphenyl)sulfonyl substituent at the 6-position. The spiro[2.5]octane scaffold confers conformational rigidity, which is often exploited in medicinal chemistry to enhance target binding and metabolic stability . The sulfonyl group and fluorine substitutions may modulate electronic properties, solubility, and bioavailability, making this compound a candidate for drug discovery programs.
Properties
IUPAC Name |
2,2-difluoro-6-(4-fluoro-3-methylphenyl)sulfonyl-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-10-8-11(2-3-12(10)15)21(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPNPIJMEDQIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which is known for enhancing biological activity due to its ability to mimic natural substrates in biological systems. The difluorinated and sulfonyl moieties are significant as they often contribute to increased metabolic stability and bioavailability.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. A study demonstrated that similar azaspiro compounds can inhibit protein kinase activity, which is crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Targeted Kinase | Reference |
|---|---|---|---|
| Compound A | 0.5 | AKT | |
| Compound B | 0.8 | ERK | |
| 1,1-Difluoro... | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer effects, compounds in this class have been evaluated for antimicrobial activity. For instance, a related azaspiro compound showed significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.016 µg/mL . This suggests that modifications in the azaspiro framework can lead to enhanced antibacterial properties.
Table 2: Antimicrobial Activity Data
| Compound Name | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound C | 0.016 | M. tuberculosis H37Rv | |
| Compound D | 0.025 | E. coli | |
| 1,1-Difluoro... | TBD | TBD | TBD |
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in signaling pathways critical for cell growth and survival. These pathways include MAPK and PI3K signaling cascades, which are often dysregulated in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that a compound with a similar structural backbone inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.
- Antitubercular Screening : In a screening assay against drug-sensitive strains of Mycobacterium tuberculosis, compounds structurally related to the target compound exhibited potent activity, underscoring the potential for developing new antimycobacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of 1,1-difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane, focusing on substituents, molecular properties, and applications:
Structural and Functional Insights
- Spiro Core Modifications: The 6-azaspiro[2.5]octane scaffold is common across all analogs, but substitutions at the 1,1- and 6-positions dictate pharmacological and physicochemical profiles. For example, the 1,1-difluoro substitution in the target compound and BK4563 may improve metabolic stability by blocking oxidation sites .
- Biological Activity: The quinolone-spiro hybrid in demonstrates potent antimalarial activity, suggesting that spirocyclic amines paired with heteroaromatic systems are viable for antiparasitic drug development . No direct activity data are available for sulfonyl-substituted analogs like the target compound, but their structural similarity to kinase inhibitors and protease substrates warrants further investigation.
Synthetic Accessibility :
Physicochemical and Commercial Considerations
Purity and Cost :
Solubility and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
